molecular formula C26H33NO B1235762 N-Phenylretinamide CAS No. 33631-48-0

N-Phenylretinamide

Cat. No.: B1235762
CAS No.: 33631-48-0
M. Wt: 375.5 g/mol
InChI Key: LPUUIKWNIXVQAO-GFDJYDRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing N-Phenylretinamide within the Retinoid Class

Retinoids are a class of compounds derived from vitamin A (retinol) or that are structurally and/or functionally related to it. aacrjournals.orgeuropa.eu This class is broadly categorized into three generations, reflecting their structural evolution from the parent compound, all-trans-retinoic acid (ATRA). core.ac.uk this compound, also known as Fenretinide (B1684555) or 4-HPR, is a synthetic retinoid developed in the late 1960s. bioscientifica.combioscientifica.com It is structurally an amide of all-trans-retinoic acid. bioscientifica.combioscientifica.com

Unlike many other retinoids that primarily exert their effects through nuclear retinoid receptors (RARs and RXRs), some phenylretinamides, including Fenretinide, have been shown to act through both receptor-dependent and receptor-independent pathways. aacrjournals.orgmedkoo.comnih.gov This dual mechanism of action is a distinguishing feature and a subject of intensive research. bioscientifica.com The class of phenylretinamides also includes several other structurally related compounds with substitutions on the terminal phenylamine ring, such as hydroxyl, carboxyl, or methoxyl groups. aacrjournals.orgaacrjournals.org

Historical Trajectory of this compound Research

The synthesis of this compound (Fenretinide) in the late 1960s marked the beginning of decades of research into its biological activities. bioscientifica.combioscientifica.com Early investigations by researchers such as Sporn and co-workers established its biological activity and noted its preferential accumulation in breast tissue over the liver. bioscientifica.combioscientifica.com A significant milestone in its research history was the discovery in 1979 by Moon et al. of its ability to inhibit the development of chemically induced mammary carcinoma in rat models. bioscientifica.combioscientifica.com

Throughout the 1980s and 1990s, research expanded to explore its mechanisms of action and its effects on various types of cancer cells. A key finding was its ability to induce apoptosis, a distinct mechanism compared to the differentiation-inducing effects of its parent compound, all-trans-retinoic acid. bioscientifica.com This apoptotic effect was observed in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines, highlighting its potential for broader application. nih.gov

Scope and Significance of Academic Inquiry into this compound

The academic inquiry into this compound and its analogues is extensive, with a primary focus on its potential as a chemopreventive and therapeutic agent in oncology. aacrjournals.orgnih.gov Research has demonstrated its activity against a wide range of cancer cell lines, including those of the breast, bladder, prostate, lung, and skin, among others. wikipedia.orgaacrjournals.orgoup.com The significance of this research lies in this compound's unique properties, such as its favorable accumulation in specific tissues like the breast and its distinct apoptotic mechanisms. wikipedia.orgbioscientifica.combioscientifica.com

A significant area of investigation is its ability to induce apoptosis through pathways that may not involve traditional retinoid receptors, which could make it effective in cancers that have become resistant to other retinoids. aacrjournals.orgaacrjournals.org For instance, studies have explored its role in inducing nitric oxide (NO)-mediated apoptosis in BRCA1-mutated breast cancer cells. oup.comnih.gov Furthermore, the biological activity of various phenylretinamide analogues continues to be a subject of study, with research comparing their efficacy in inhibiting cancer cell growth. aacrjournals.orgoup.com This ongoing research aims to further elucidate the molecular mechanisms of these compounds and to identify new potential therapeutic applications. aacrjournals.org

Research Findings on Phenylretinamide Analogues

Studies have compared the biological activities of this compound (Fenretinide or 4-HPR) with its structurally related analogues. These analogues typically have hydroxyl, carboxyl, or methoxyl groups at different positions on the terminal phenylamine ring.

Comparative Growth Inhibition in Bladder Cancer Cells

In a study involving human bladder transitional cell cancer (TCC) cell lines, several phenylretinamides were tested for their ability to reduce cell number, alter the cell cycle, and induce apoptosis. aacrjournals.org The results showed that while all tested phenylretinamides exhibited these effects, their potency varied. aacrjournals.org

Table 1: Relative Potency of Phenylretinamides in Bladder Cancer Cell Lines

Compound Notable Finding Reference
N-(3-hydroxyphenyl)retinamide Showed the most significant growth inhibition compared to 4-HPR across all tested cell lines. aacrjournals.org

This table is interactive. Click on the headers to sort.

Comparative Efficacy in BRCA1-Mutated Breast Cancer Cells

Research has also focused on the effectiveness of phenylretinamides in breast cancer cells with BRCA1 mutations. oup.com A study compared the growth inhibitory effects of 4-HPR and its analogues on these cells. oup.com

Table 2: Growth Inhibition by Phenylretinamide Analogues in HCC1937 Breast Cancer Cells

Compound Growth Inhibition Reference
N-(4-hydroxyphenyl)retinamide (4-HPR) Most potent inhibitor. oup.com
N-(2-carboxyphenyl)retinamide (2-CPR) Significant inhibition, but less potent than 4-HPR. oup.com
N-(3-carboxyphenyl)retinamide (3-CPR) Significant inhibition, but less potent than 4-HPR. oup.com
N-(2-hydroxyphenyl)retinamide (2-HPR) No significant inhibitory activity. oup.com
N-(3-hydroxyphenyl)retinamide (3-HPR) No significant inhibitory activity. oup.com
N-(4-carboxyphenyl)retinamide (4-CPR) No significant inhibitory activity. oup.com

This table is interactive. Click on the headers to sort.

These findings highlight the structural specificity of the biological activity of phenylretinamides and underscore the importance of the position and nature of the substituent on the phenyl ring for their efficacy in different cancer types.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33631-48-0

Molecular Formula

C26H33NO

Molecular Weight

375.5 g/mol

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-N-phenyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide

InChI

InChI=1S/C26H33NO/c1-20(16-17-24-22(3)13-10-18-26(24,4)5)11-9-12-21(2)19-25(28)27-23-14-7-6-8-15-23/h6-9,11-12,14-17,19H,10,13,18H2,1-5H3,(H,27,28)/b12-9+,17-16+,20-11+,21-19+

InChI Key

LPUUIKWNIXVQAO-GFDJYDRDSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=CC=C2)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=CC=C2)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=CC=C2)C)C

Other CAS No.

33631-48-0

Synonyms

N-phenylretinamide

Origin of Product

United States

Mechanistic Elucidation of N Phenylretinamide Activity at the Molecular and Cellular Levels

Pathways of Programmed Cell Death Induction

A hallmark of phenylretinamides is their potent ability to induce programmed cell death, or apoptosis, in various cell types. aacrjournals.orgnih.gov This process is a key distinction from other retinoids that primarily cause cell differentiation. bioscientifica.com Apoptosis is a highly regulated process involving a cascade of molecular events that lead to cell dismantling without causing significant inflammation. kegg.jpnih.gov

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. kegg.jpnih.gov Both pathways converge on the activation of a family of cysteine proteases called caspases, which are the executioners of the apoptotic process. nih.govscielo.org Phenylretinamides have been shown to engage these core apoptotic mechanisms.

The intrinsic pathway of apoptosis is a central mechanism for N-Phenylretinamide and its analogs. bioscientifica.com This pathway is triggered by various intracellular stresses, including the generation of ROS, leading to mitochondrial dysfunction. kegg.jpresearchgate.net Mitochondrial dysfunction is characterized by impaired respiratory chain function, reduced ATP synthesis, and increased production of mitochondrial ROS (mtROS). mdpi.comcell-stress.com

The critical event in the intrinsic pathway is mitochondrial outer membrane permeabilization (MOMP). kegg.jp This process is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (like Bax and Bak) and anti-apoptotic members (like Bcl-2 and Bcl-XL). scielo.orgresearchgate.net Upon receiving an apoptotic stimulus, pro-apoptotic proteins like Bax and Bak are activated and translocate to the outer mitochondrial membrane, causing the formation of pores. scielo.orgresearchgate.net

This permeabilization leads to the release of apoptogenic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c. kegg.jpresearchgate.net In the cytosol, cytochrome c binds to the Apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates pro-caspase-9, forming a complex known as the apoptosome. scielo.orgresearchgate.net Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7, which carry out the systematic dismantling of the cell. kegg.jpresearchgate.net The induction of apoptosis by phenylretinamides often involves these key mitochondrial events, highlighting mitochondrial dysfunction as a central node in their mechanism of action. bioscientifica.com

Activation of Apoptotic Cascades

Extrinsic Pathway Engagement

The extrinsic pathway of apoptosis is a mechanism of programmed cell death initiated by extracellular signals binding to cell surface death receptors. nih.govassaygenie.com This cascade is primarily mediated by receptors belonging to the tumor necrosis factor (TNF) receptor superfamily, such as Fas (also known as CD95) and TNF-related apoptosis-inducing ligand (TRAIL) receptors. kegg.jp Upon binding of their respective ligands (e.g., FasL, TRAIL), these receptors recruit adaptor proteins like Fas-associated death domain (FADD), leading to the formation of the death-inducing signaling complex (DISC). assaygenie.com This complex facilitates the activation of initiator caspase-8, which in turn activates downstream effector caspases to execute cell death. nih.govkegg.jp Research suggests that retinoids, the class of compounds to which this compound belongs, can engage this pathway. Studies have indicated that N-(4-hydroxyphenyl)retinamide (4-HPR), another name for this compound, may trigger the extrinsic apoptosis pathway, highlighting its potential to initiate cell death through these receptor-mediated signals. researchgate.net

Caspase-Dependent and Caspase-Independent Apoptosis

Apoptosis can be executed through two main routes: caspase-dependent and caspase-independent pathways. The caspase-dependent route relies on a family of cysteine proteases called caspases, which, once activated, cleave a host of cellular substrates to orchestrate cell disassembly. kegg.jp This pathway can be initiated by both extrinsic (via caspase-8) and intrinsic (mitochondrial, via caspase-9) signals. researchgate.net

However, cell death can also proceed without the involvement of caspases. This caspase-independent pathway often involves the translocation of mitochondrial proteins, such as apoptosis-inducing factor (AIF) and Endonuclease G, from the mitochondria to the nucleus, where they induce DNA fragmentation. nih.govplos.org AIF is considered a primary mediator of caspase-independent cell death. nih.gov Some therapeutic agents can induce apoptosis that is only partially blocked by pan-caspase inhibitors, suggesting the simultaneous activation of both caspase-dependent and caspase-independent mechanisms. nih.gov This dual action can be advantageous, as it may circumvent resistance to apoptosis that can arise in cancer cells due to the downregulation of key caspases. nih.govmdpi.com The release of mitochondrial proteins like cytochrome c can trigger caspase activation, while the release of AIF can initiate cell death independently of caspases, demonstrating the crosstalk between these two pathways. researchgate.net

Modulation of Anti-Apoptotic and Pro-Apoptotic Protein Expression (e.g., Bcl-2 family)

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a critical balance between cell survival and death. nih.govmdpi.com This family is divided into three functional subfamilies: the anti-apoptotic members (e.g., Bcl-2, Bcl-xL), the pro-apoptotic effector proteins (e.g., BAX, BAK), and the pro-apoptotic BH3-only proteins (e.g., BAD, BID, PUMA). nih.govfrontiersin.org Anti-apoptotic proteins work by inhibiting the pro-apoptotic effectors, thereby preventing the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. mdpi.commicrobialcell.com

Dysregulation of these proteins, particularly the overexpression of anti-apoptotic members, is a common feature in many cancers, contributing to tumor cell survival and resistance to therapy. nih.govfrontiersin.org this compound has been shown to modulate the expression of these key proteins. Treatment with the compound can lead to a shift in the Bcl-2/Bax ratio, favoring apoptosis. This is often characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation or activation of pro-apoptotic proteins like Bax. biomolther.org This alteration disrupts the protective function of the mitochondria, leading to the release of apoptotic factors.

Table 1: Effect of this compound on Bcl-2 Family Protein Expression

ProteinFunctionEffect of this compound TreatmentReference
Bcl-2 Anti-apoptoticDecreased Expression biomolther.org
Bax Pro-apoptoticIncreased Expression biomolther.org

This table summarizes typical findings on how this compound alters the balance of key apoptosis-regulating proteins.

Role of Reactive Oxygen Species (ROS) Generation in Cell Death Induction

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism, primarily in the mitochondria. explorationpub.comnih.gov While low to moderate levels of ROS act as signaling molecules involved in processes like cell proliferation, excessive levels induce oxidative stress, causing damage to DNA, proteins, and lipids, which can ultimately trigger cell death. nih.govmdpi.com Many cancer cells exhibit higher basal levels of ROS compared to normal cells, but they also have enhanced antioxidant systems to cope with this stress. nih.gov

A key mechanism of action for this compound is its ability to further elevate ROS levels beyond the threshold of cellular tolerance, leading to apoptosis. invivochem.cn The accumulation of ROS can trigger mitochondrial permeability transition, leading to the release of apoptotic factors. mdpi.com This ROS-dependent cell death can activate various signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, which contributes to the execution of apoptosis. mdpi.comfrontiersin.org Therefore, the generation of ROS is a critical upstream event in the cascade that leads to this compound-induced cell death.

Regulation of Cell Cycle Progression

Induction of Cell Cycle Arrest in Specific Phases (e.g., G0/G1 Phase)

The cell cycle is a tightly regulated process that governs cell replication. It consists of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Checkpoints exist to ensure the fidelity of this process, and arresting the cell cycle is a common mechanism for anti-cancer agents to inhibit tumor growth. frontiersin.org

This compound has been shown to inhibit cancer cell proliferation by inducing cell cycle arrest, particularly at the G0/G1 checkpoint. biomolther.orgresearchgate.net This arrest prevents cells from entering the S phase, where DNA replication occurs, thus halting their proliferation. Flow cytometry analysis in studies has demonstrated a significant accumulation of cells in the G0/G1 phase following treatment with this compound or related compounds, with a corresponding decrease in the percentage of cells in the S and G2/M phases. biomolther.org

Table 2: Representative Effect of a Compound on Cell Cycle Distribution in MCF-7 Breast Cancer Cells

Treatment Concentration% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M PhaseReference
Control 53.4 ± 2.3%Data not specifiedData not specified biomolther.org
20 µM 67.2 ± 3.5%DecreasedDecreased biomolther.org

This interactive table is based on findings for Panduratin A, illustrating a typical G0/G1 arrest pattern induced by anti-proliferative compounds. biomolther.org this compound exhibits a similar mechanism.

Impact on Cell Cycle Regulatory Proteins (e.g., cyclins, cyclin-dependent kinases)

The progression through the cell cycle is driven by the sequential activation of enzymes called cyclin-dependent kinases (CDKs), which are themselves regulated by binding to proteins called cyclins. wikipedia.orgimmunologyresearchjournal.com The G1 to S phase transition is primarily controlled by the activity of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes. nih.govmdpi.com The activity of these complexes is, in turn, negatively regulated by CDK inhibitors (CKIs) such as p21(Cip1) and p27(Kip1). immunologyresearchjournal.comnih.gov

The G0/G1 arrest induced by this compound is a direct consequence of its impact on these regulatory proteins. Research shows that treatment with the compound leads to a significant downregulation in the expression of key G1-phase cyclins, such as Cyclin D1, and their associated kinases, like CDK4. biomolther.org Concurrently, this compound treatment often results in the upregulation of the CDK inhibitors p21 and p27. biomolther.orgfrontiersin.org This dual action—reducing the levels of proliferative proteins while increasing the levels of inhibitory proteins—effectively blocks the cell cycle machinery and prevents cancer cells from dividing.

Table 3: Modulation of Cell Cycle Regulatory Proteins by this compound

ProteinFamily/FunctionEffect of this compound TreatmentConsequenceReference
Cyclin D1 Cyclin (Pro-proliferative)Decreased ExpressionHalts G1/S transition biomolther.org
CDK4 Cyclin-Dependent KinaseDecreased ExpressionHalts G1/S transition biomolther.org
p21 (Cip1) CDK Inhibitor (Anti-proliferative)Increased ExpressionBlocks CDK activity biomolther.org
p27 (Kip1) CDK Inhibitor (Anti-proliferative)Increased ExpressionBlocks CDK activity biomolther.orgfrontiersin.org

This table summarizes the effects of this compound on key proteins that govern the G0/G1 phase of the cell cycle, leading to cell cycle arrest.

Mechanisms of Cellular Differentiation Modulation

Cellular differentiation is a highly regulated process where a less specialized cell becomes a more specialized one. pressbooks.pubwikipedia.org This process is critical in normal development and tissue maintenance. pressbooks.pubwikipedia.org Dysregulation of differentiation is a hallmark of cancer. Retinoids, including this compound, are known to influence cellular differentiation, and understanding these mechanisms is key to harnessing their therapeutic potential. aacrjournals.org

This compound and its charged analogs have been shown to induce primitive endodermal differentiation in murine F9 embryonal carcinoma cells. aacrjournals.org This process is a key step in early embryonic development. nih.gov Studies have demonstrated that phenylretinamides bearing charged groups, such as hydroxyl or carboxyl residues, on the terminal phenylamine ring can trigger morphological changes in F9 wild-type (F9-WT) cells, similar to those induced by all-trans-retinoic acid (RA). aacrjournals.org This differentiation is further confirmed by the increased expression of primitive endodermal markers like laminin (B1169045) B1 and type IV collagen. aacrjournals.org

The ability of these charged phenylretinamides to induce differentiation is dependent on the presence of functional retinoid receptors. aacrjournals.org In contrast, N-(4-methoxyphenyl)retinamide (4-MPR), a major metabolite of fenretinide (B1684555) that lacks a charged group, does not induce these differentiation-associated changes. aacrjournals.org The process of primitive endoderm formation can be mimicked in vitro through the differentiation of mouse embryonic stem (ES) cells, either by cell aggregation or stimulation with retinoic acid. nih.gov Key transcription factors, GATA-4 and GATA-6, play a crucial role in this process. nih.gov

The biological activities of this compound and its analogs are mediated through both retinoid receptor-dependent and -independent pathways. aacrjournals.orgnih.gov Retinoid receptors, which include retinoic acid receptors (RARs) and retinoid X receptors (RXRs), are ligand-dependent transcription factors that regulate the expression of genes involved in differentiation and proliferation. aacrjournals.orgnih.gov

Studies using F9 murine embryonal carcinoma cells, including wild-type (F9-WT) and mutant cells lacking key retinoid receptors (F9-KO), have been instrumental in dissecting these mechanisms. aacrjournals.org It was observed that charged phenylretinamides induce differentiation and G1 phase cell cycle accumulation in F9-WT cells, but not in F9-KO cells, indicating a receptor-dependent mechanism for these effects. aacrjournals.org This is consistent with the established role of retinoid receptors in mediating RA-induced differentiation. aacrjournals.org

Conversely, the induction of cell growth inhibition by these compounds appears to be a rapid, dose-dependent effect that occurs independently of the retinoid receptors, as it is observed in both F9-WT and F9-KO cells. aacrjournals.org This suggests a dual mechanism of action where this compound and its analogs can trigger distinct cellular responses through different pathways. aacrjournals.org

Induction of Primitive Endodermal Differentiation

Attenuation of Cellular Proliferation

Uncontrolled cellular proliferation is a fundamental characteristic of cancer cells. khanacademy.org this compound and its derivatives have been shown to effectively inhibit the growth of various cancer cell lines. aacrjournals.orgiarc.fr

Numerous in vitro studies have documented the direct growth inhibitory effects of this compound and its analogs on a variety of cancer cell types. These include bladder transitional cell carcinoma, human oral epithelial cells, head and neck squamous cell carcinoma, and non-small cell lung cancer cells. aacrjournals.orgaacrjournals.org For instance, in bladder cancer cell lines of varying histological grades, all seven tested phenylretinamides reduced cell number at a concentration of 10 μM. aacrjournals.orgnih.gov Notably, N-(3-hydroxyphenyl)retinamide demonstrated significantly greater growth inhibition than fenretinide (4-HPR) in all tested bladder cancer cell lines. aacrjournals.orgnih.gov

The antiproliferative effect of 4-HPR is linked to its metabolism to N-(4-methoxyphenyl)retinamide, with only the cell lines capable of this conversion showing sensitivity to growth inhibition. iarc.fr This suggests that the metabolic pathway can be an indicator of cellular response. iarc.fr

CompoundCell Line TypeEffectReference
N-(3-hydroxyphenyl)retinamideBladder Transitional Cell Carcinoma (RT4, UM-UC9, UM-UC10, UM-UC14)Greater growth inhibition than 4HPR aacrjournals.orgnih.gov
N-(2-carboxyphenyl)retinamideHuman Oral Epithelial CellsSelective growth inhibition of premalignant and malignant cells aacrjournals.org
Fenretinide (4-HPR)Prostate Carcinoma (PC3)51% decrease in DNA synthesis at 1 µmol/L iarc.fr
Phenylretinamides (general)Head and Neck Squamous Cell Carcinoma, Non-small Cell Lung CancerInduce cell death and suppress proliferation aacrjournals.org

The inhibition of cellular proliferation by this compound is closely linked to its ability to induce cell cycle dysregulation. aacrjournals.orgaacrjournals.org Cell cycle checkpoints are crucial for maintaining genomic integrity, and their dysfunction is a hallmark of cancer. nih.govnih.gov

Treatment with phenylretinamides has been shown to alter the cell cycle distribution in cancer cells. aacrjournals.org Specifically, charged phenylretinamides, similar to all-trans-retinoic acid, induce a significant, receptor-dependent accumulation of cells in the G1 phase of the cell cycle in F9-WT cells. aacrjournals.org This G1 arrest is consistent with their role as growth suppressors and differentiation inducers. aacrjournals.org The tumor suppressor protein p53 plays a critical role in the G1 checkpoint, halting the cell cycle in response to DNA damage. khanacademy.org In many cancers, p53 is mutated or inactivated, leading to uncontrolled cell division. khanacademy.org

The retinoblastoma protein (pRb) is another key regulator of the G1 to S phase transition. nih.gov Cyclin-dependent kinases (CDKs) control cell cycle progression by phosphorylating proteins like pRb. mdpi.com The dysregulation of CDK activity is a common feature of cancer. mdpi.com While direct modulation of pRb phosphorylation by phenylretinamides was not observed in one study, their ability to induce G1 arrest points to an interference with the cell cycle machinery. aacrjournals.org

Direct Growth Inhibitory Effects in Cell Cultures

Signal Transduction Pathway Interventions

Signal transduction pathways are complex communication networks that govern fundamental cellular activities such as proliferation, differentiation, and survival. nih.govcolorado.edu this compound and its analogs can intervene in these pathways to exert their anticancer effects.

One of the key pathways modulated by these compounds is the nuclear factor-kappaB (NF-κB) signaling pathway. researchgate.net NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. nih.gov Fenretinide (4-HPR) has been shown to suppress both inducible and constitutive NF-κB activation. researchgate.net This suppression occurs through the inhibition of IκBα kinase (IKK) activation, which in turn prevents the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. researchgate.netnih.gov By blocking NF-κB activation, 4-HPR can down-regulate the expression of NF-κB-regulated genes that promote cell survival and proliferation, such as IAP1, Bcl-2, cyclin D1, and c-Myc. researchgate.net

Nuclear Factor-kappa B (NF-κB) Pathway Modulation

This compound has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of cellular processes such as inflammation, proliferation, and apoptosis. aacrjournals.org The compound interferes with tumor necrosis factor (TNF)-mediated activation of this pathway. aacrjournals.org Mechanistically, this compound prevents the activation of the IκB kinase (IKK) complex. aacrjournals.org This inhibition prevents the subsequent phosphorylation and degradation of the inhibitory protein IκBα. aacrjournals.orgaacrjournals.org

Normally, the degradation of IκBα unmasks a nuclear localization signal on the NF-κB p65/p50 heterodimer, allowing it to translocate to the nucleus and activate target gene transcription. aacrjournals.org By stabilizing IκBα, this compound effectively sequesters NF-κB in the cytoplasm, inhibiting the phosphorylation and nuclear translocation of its active p65 subunit. aacrjournals.org

The downstream consequences of this NF-κB inhibition are significant. This compound treatment leads to the downregulation of various NF-κB-regulated genes that are crucial for tumor progression. aacrjournals.org This includes genes involved in preventing apoptosis (e.g., IAP1, Bfl-1/A1, Bcl-2), promoting proliferation (e.g., cyclin D1, c-Myc), and driving angiogenesis (e.g., VEGF, COX-2, MMP-9). aacrjournals.org This broad suppression of NF-κB target genes contributes to the potentiation of apoptosis induced by TNF and other chemotherapeutic agents. aacrjournals.org

Table 1: Effects of this compound on NF-κB Pathway Components

Pathway Component Effect of this compound Mechanism Downstream Consequence
IκB Kinase (IKK) Inhibition Direct or indirect interference with kinase activity. aacrjournals.org Prevents phosphorylation of IκBα. aacrjournals.org
IκBα Stabilization Inhibition of IKK prevents IκBα from being tagged for proteasomal degradation. aacrjournals.org Sequesters NF-κB in the cytoplasm. aacrjournals.orgaacrjournals.org
NF-κB (p65) Inhibition of Nuclear Translocation Phosphorylation is inhibited, preventing nuclear import. aacrjournals.org Decreased binding to target gene promoters. aacrjournals.org

| NF-κB Target Genes | Downregulation | Reduced transcription due to lack of NF-κB activation. aacrjournals.org | Decreased proliferation, angiogenesis, and increased apoptosis. aacrjournals.org |

Insulin-like Growth Factor (IGF) System Dysregulation (IGF-I and IGFBP-3)

This compound modulates the insulin-like growth factor (IGF) system, which is critically involved in regulating cell proliferation and is implicated in carcinogenesis. nih.govnih.gov The primary circulating IGF, IGF-I, is a potent mitogen, and its bioavailability is regulated by a family of IGF binding proteins (IGFBPs), with IGFBP-3 being the most abundant. nih.govnih.gov

Clinical studies have demonstrated that this compound treatment leads to a reduction in the circulating levels of IGF-I. aacrjournals.orgnih.govnih.govnih.gov This effect appears to be more pronounced in pre-menopausal women. aacrjournals.orgnih.gov One study involving women with early breast cancer (≤50 years of age) found that one year of treatment with this compound induced a moderate decline in IGF-I levels of approximately 13%. aacrjournals.org Another trial noted a statistically significant reduction of 8% in IGF-I. nih.gov

The effect on IGFBP-3 is less consistent across studies. Some research indicates that this compound treatment causes a modest decrease in IGFBP-3 levels, with reported reductions of 3-4%. aacrjournals.orgnih.gov Conversely, another study observed an increase in IGFBP-3 in treated patients compared to controls. nih.gov In a bladder cancer chemoprevention trial, no significant effect on IGFBP-3 was evident. nih.gov The IGF-I:IGFBP-3 molar ratio, an indicator of biologically active IGF-I, was also found to decrease with this compound treatment in some studies. aacrjournals.orgnih.gov The negative correlation between this compound plasma concentrations and IGF-I levels further supports a direct modulatory role. aacrjournals.org

Table 2: Reported Effects of this compound on the IGF System in Clinical Studies

Biomarker Study Population Reported Change with this compound Citation
IGF-I Early Breast Cancer (≤50 years) -13% aacrjournals.org
IGF-I Early Breast Cancer (≤50 years) -8% nih.gov
IGF-I Early Breast Cancer Significant decrease, especially in pre-menopausal women nih.gov
IGF-I Bladder Cancer Significant decrease nih.gov
IGFBP-3 Early Breast Cancer (≤50 years) -4% aacrjournals.org
IGFBP-3 Early Breast Cancer (≤50 years) -3% nih.gov
IGFBP-3 Early Breast Cancer Increase relative to controls nih.gov

| IGFBP-3 | Bladder Cancer | No significant effect | nih.gov |

Nitric Oxide (NO) Production and Nitric Oxide Synthase (NOS) Expression

A key mechanism underlying the apoptotic activity of this compound involves the generation of nitric oxide (NO). nih.govnih.gov Studies in BRCA1-mutated breast cancer cell lines have shown that the apoptosis-inducing effects of this compound directly correlate with increased NO production and enhanced expression of two nitric oxide synthase (NOS) isoforms: NOSII (inducible NOS or iNOS) and NOSIII (endothelial NOS or eNOS). nih.govnih.govdiva-portal.org

The critical role of NO in this process was confirmed using competitive NOS inhibitors, such as N(G)-monomethyl-L-arginine (L-NMMA). nih.gov The addition of L-NMMA effectively suppressed the production of NO in this compound-treated cells and, consequently, blocked the compound's inhibitory and apoptotic effects. nih.govnih.gov This demonstrates that NO production is essential for the growth-inhibitory action of this compound in this context. nih.gov Further research has indicated that the overexpression of HER2/neu can confer resistance to this compound by decreasing NOSII-mediated NO production. nih.gov

Table 3: Effect of NOS Inhibition on this compound-Induced Growth Inhibition and NO Production in HCC1937 Cells

Treatment NO Production (pmol/10^4 cells) Viable Cell Count (x10^4)
Control 0.09 24.3
This compound (1 µM) 1.15 8.5
This compound + 1 µM L-NMMA 0.65 14.7
This compound + 10 µM L-NMMA 0.23 19.3
This compound + 100 µM L-NMMA 0.12 21.3

(Data adapted from Simeon et al., Carcinogenesis, 2005) nih.gov

Effects on c-Myc Gene Expression

This compound influences the expression of the c-Myc proto-oncogene, a transcription factor that is a master regulator of cell proliferation, growth, and metabolism. aacrjournals.orgnih.govmdpi.com Dysregulation of c-Myc is a common feature of many cancers. nih.govmdpi.com The effect of this compound on c-Myc appears to be linked to its modulation of the NF-κB pathway. As c-Myc is one of the many proliferation-related genes whose transcription can be activated by NF-κB, the inhibition of the NF-κB pathway by this compound leads to the subsequent downregulation of c-Myc expression. aacrjournals.org This reduction in c-Myc levels is a contributing factor to the compound's anti-proliferative effects. aacrjournals.org The regulation of Myc family genes is complex, often involving cell-specific factors, which can lead to varied expression patterns of target genes in different cancer types. researchgate.net

Antiangiogenic Molecular Actions

This compound exhibits antiangiogenic properties by inhibiting the expression of key factors that promote the formation of new blood vessels, a process essential for tumor growth and metastasis. aacrjournals.orgoup.com This action is, in large part, a downstream consequence of its inhibition of the NF-κB pathway. aacrjournals.org By blocking NF-κB activation, this compound downregulates the expression of critical pro-angiogenic genes that are under NF-κB's transcriptional control. aacrjournals.org

Key among these is Vascular Endothelial Growth Factor (VEGF), a potent secreted mitogen that stimulates endothelial cell proliferation and migration. aacrjournals.orgfrontiersin.org In addition to VEGF, this compound has been shown to suppress the expression of other NF-κB-regulated pro-angiogenic molecules, including cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9). aacrjournals.org MMP-9 is a gelatinase that degrades the extracellular matrix, facilitating endothelial cell invasion, a key step in angiogenesis. ihes.fr By modulating these angiogenesis-associated growth factors, this compound disrupts the signaling required for neovascularization. oup.com

Modulation of Sphingolipid Metabolism (e.g., Dihydroceramide (B1258172) Accumulation)

A distinct and significant mechanism of this compound action is its profound impact on sphingolipid metabolism. e-enm.orgnih.gov Sphingolipids are a class of bioactive lipids that regulate critical cellular decisions, including proliferation, cell cycle arrest, and apoptosis. omicsdi.orgdanskpatologi.org this compound treatment leads to a substantial accumulation of dihydroceramides. e-enm.org

This accumulation is a direct result of the inhibition of the enzyme Dihydroceramide Desaturase (DEGS). nih.gov DEGS catalyzes the final step in the de novo synthesis of ceramide, inserting a double bond into dihydroceramide to convert it to ceramide. By inhibiting DEGS, this compound blocks this conversion, causing the precursor, dihydroceramide, to build up within the cell. nih.gov While ceramide is well-established as a pro-apoptotic lipid, dihydroceramide was initially considered an inactive precursor. nih.govomicsdi.org However, recent findings indicate that dihydroceramide itself is a bioactive molecule. Its accumulation has been linked to the induction of oxidative stress and can modulate apoptosis, in some cases by inhibiting the formation of ceramide-based channels in the mitochondrial membrane. nih.gov This perturbation of the ceramide/dihydroceramide balance is a key feature of this compound's cytotoxicity.

Transcriptomic and Proteomic Signatures Elicited by this compound

The cellular response to this compound is characterized by distinct and widespread changes in gene and protein expression, as revealed by transcriptomic and proteomic analyses. These global profiling studies provide a broader understanding of the pathways perturbed by the compound.

Proteomic analyses have identified specific signatures of this compound activity. In oral squamous cell carcinoma cells, proteome profiler arrays showed that the compound induces an increase in proteins associated with growth regulation and apoptosis, such as STAT1 and p53, while concurrently downregulating pro-proliferative and anti-apoptotic proteins like the tyrosine kinases YES and Src. In other solid tumor models, reverse-phase proteomic arrays revealed that a bioavailable formulation of this compound caused widespread repression of the mTOR signaling pathway, a central regulator of cell growth and metabolism, alongside the activation of apoptotic, autophagic, and DNA damage signals. diva-portal.org

Transcriptomic studies using techniques like RNA-sequencing and microarrays have also uncovered unique gene expression signatures. In diffuse midline glioma (DMG) models, RNA-sequencing showed that this compound treatment upregulates genes involved in the Unfolded Protein Response (UPR) and endoplasmic reticulum (ER) stress pathways, while downregulating genes associated with neurogenesis. e-enm.org The existence of datasets from whole-genome expression analysis of cancer cells treated with this compound confirms that the compound elicits broad transcriptomic shifts. These signatures, which can be specific to cell type and context, are being explored to understand the compound's mechanism of action and to potentially predict treatment response. ihes.fr

Investigation of N Phenylretinamide Analogues, Isomers, and Metabolites

Structure-Activity Relationship (SAR) Studies of N-Phenylretinamides

The biological activity of N-Phenylretinamide can be significantly altered by modifying its chemical structure. Structure-activity relationship (SAR) studies have been instrumental in elucidating the importance of specific chemical groups on the molecule's function.

Influence of Phenylamine Ring Substitutions (Hydroxyl, Carboxyl, Methoxyl Groups)

Research has focused on the substitution of hydroxyl (-OH), carboxyl (-COOH), and methoxyl (-OCH3) groups at the ortho (2), meta (3), and para (4) positions of the terminal phenylamine ring of this compound. aacrjournals.org These substitutions have been shown to influence the molecule's ability to induce biological effects through pathways that are both dependent and independent of nuclear retinoid receptors. aacrjournals.org

The presence of a charged group, such as a hydroxyl or carboxyl group, on the terminal phenylamine ring appears to be critical for retinoid receptor-dependent activities. aacrjournals.org In contrast, analogues lacking such a charged group, like those with a methoxyl substitution, may act through receptor-independent mechanisms. aacrjournals.org The position of these substitutions also plays a role in modulating the biological activity. nih.govresearchgate.net

Comparative Biological Activities of Substituted Phenylretinamides

Studies comparing various substituted phenylretinamides have revealed distinct biological profiles. Phenylretinamides with hydroxyl or carboxyl groups on the terminal phenylamine ring have been shown to elicit retinoid receptor-dependent differentiation and accumulation of cells in the G1 phase of the cell cycle. aacrjournals.org In contrast, an analogue with a methoxyl group, N-(4-methoxyphenyl)retinamide (4-MPR), did not induce these receptor-dependent effects but was still capable of inhibiting cell growth. aacrjournals.org This suggests that the nature of the substituent on the phenylamine ring dictates the specific biological pathway engaged by the molecule.

Table 1: Comparative Biological Activities of Substituted Phenylretinamides
CompoundSubstitution on Phenylamine RingReceptor-Dependent DifferentiationReceptor-Independent Cell Growth Inhibition
N-(2-hydroxyphenyl)retinamide (2-HPR)2-HydroxylYesYes
N-(3-hydroxyphenyl)retinamide (3-HPR)3-HydroxylYesYes
N-(4-hydroxyphenyl)retinamide (4-HPR/Fenretinide)4-HydroxylYesYes
N-(2-carboxyphenyl)retinamide (2-CPR)2-CarboxylYesYes
N-(3-carboxyphenyl)retinamide (3-CPR)3-CarboxylYesYes
N-(4-carboxyphenyl)retinamide (4-CPR)4-CarboxylYesYes
N-(4-methoxyphenyl)retinamide (4-MPR)4-MethoxylNoYes
Data derived from research on F9 murine embryonal carcinoma cells. aacrjournals.org

Identification and Characterization of Metabolites

The in vivo efficacy and activity of this compound are also influenced by its metabolism. Several key metabolites have been identified and characterized, revealing a complex interplay between the parent compound and its metabolic products.

N-(4-Methoxyphenyl)retinamide (4-MPR) as a Major Metabolite

One of the first and most well-documented metabolites of this compound (also known as Fenretinide (B1684555) or 4-HPR) is N-(4-methoxyphenyl)retinamide (4-MPR). aacrjournals.orggoogle.com This metabolite is less polar than the parent drug and has been identified in both animal and human studies. google.com Unlike its parent compound, 4-MPR lacks a charged hydroxyl group on the terminal phenylamine ring. aacrjournals.org While it does not appear to play a significant role in the tumor growth inhibitory effects observed with Fenretinide and is ineffective at inhibiting proliferation in various tumor cell lines, it is a potent inhibitor of the BCO1 enzyme. google.comaacrjournals.orgnih.gov

Characterization of Oxidized Metabolites (e.g., 4-oxo-N-(4-hydroxyphenyl)retinamide)

A more recently identified polar metabolite is 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), which is an oxidized form of Fenretinide with a modification at the 4th position of the cyclohexene (B86901) ring. aacrjournals.org This metabolite has been detected in the plasma of patients treated with Fenretinide and in human ovarian carcinoma cells. aacrjournals.org Interestingly, in vitro studies have shown that 4-oxo-4-HPR possesses strong antiproliferative activity, in some cases even more potent than the parent drug, Fenretinide. google.comaacrjournals.org Furthermore, it has been demonstrated that 4-oxo-4-HPR is a more potent inhibitor of the enzymes stearoyl-CoA desaturase 1 (SCD1) and dihydroceramide (B1258172) Δ4-desaturase 1 (DES1) than Fenretinide itself. nih.gov

Table 2: Comparative Potency of Fenretinide and its Metabolites
CompoundRelative Potency (Growth Inhibition)Enzyme Inhibition (IC50)
N-(4-hydroxyphenyl)retinamide (Fenretinide/4-HPR)ActiveBCO1: Potent inhibitor
N-(4-methoxyphenyl)retinamide (4-MPR)Ineffective in inhibiting proliferationBCO1: IC50 = 5 μM
4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR)Slightly more potent than parent drugBCO1: IC50 = 4 μM
Data compiled from studies on various cancer cell lines and enzyme assays. aacrjournals.orgnih.gov

Analysis of Isomeric Forms (e.g., 13-cis-Fenretinide)

In addition to its metabolites, isomeric forms of this compound also exist. The all-trans configuration of the polyene chain is standard for Fenretinide; however, the 13-cis isomer can also be formed. iarc.fr The synthesis of this compound typically starts with all-trans-retinoic acid, but using 13-cis-retinoic acid in the synthesis process yields the 13-cis isomeric product. iarc.fr Metabolites of Fenretinide can also include its 13-cis isomer. iarc.fr While all-trans-retinoic acid and 13-cis-retinoic acid have differing biological activities, the specific biological profile of 13-cis-Fenretinide in comparison to the all-trans form has been a subject of investigation. jci.orgnih.gov Both isomers have been shown to interact with vitamin A transport mechanisms, though with some specificity. nih.gov

Differential Mechanisms of Action among Analogues and Metabolites

The biological activity of this compound (4-HPR) is not solely attributed to the parent compound but also to its various analogues and metabolites, which exhibit distinct and sometimes overlapping mechanisms of action. Research has revealed that these related compounds can engage different cellular pathways, leading to varied and, in some cases, enhanced therapeutic effects. These differences are often linked to their structural modifications, which influence their interaction with molecular targets, including nuclear retinoid receptors and components of other signaling cascades.

A key area of investigation has been the comparison between receptor-dependent and receptor-independent activities. While some effects of retinoids are mediated through the classical nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), this compound and its derivatives are notable for also inducing cellular responses, such as apoptosis, through pathways independent of these receptors. oup.comaacrjournals.orgnih.gov This dual capability contributes to their broad spectrum of activity, even in cancer cells that have developed resistance to traditional retinoid therapies. oup.comaacrjournals.org

This compound (4-HPR) vs. its Metabolites

The primary mechanisms of this compound involve the induction of apoptosis, often linked to the generation of reactive oxygen species (ROS) and the subsequent activation of stress-related signaling pathways. oup.complos.org This pro-oxidant effect can trigger apoptosis in malignant cells while sparing normal cells. oup.com The apoptotic cascade initiated by 4-HPR can involve the activation of JNK, upregulation of pro-apoptotic proteins, and increases in intracellular ceramide levels. aacrjournals.orgplos.orgoup.com While it can interact with nuclear retinoid receptors, many of its apoptotic effects are considered receptor-independent. nih.govaacrjournals.orgoup.com

In contrast, its metabolite 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) , exhibits a more complex and potent mechanism of action. aacrjournals.orgplos.org While it shares the ability to generate ROS and induce apoptosis similarly to 4-HPR, it possesses an additional, distinct mechanism: the inhibition of tubulin polymerization. plos.orgfrontiersin.orgaacrjournals.org This antimicrotubule activity leads to a marked G2-M phase cell cycle arrest and the formation of multipolar spindles, a mechanism not observed with the parent compound. aacrjournals.orgaacrjournals.org This dual mechanism of action is believed to be the reason for its increased potency—being two to four times more effective than 4-HPR in some cancer cell lines—and its ability to overcome 4-HPR resistance. aacrjournals.orgplos.org The antitumor effects of 4-oxo-4-HPR are also largely independent of nuclear retinoid receptors. aacrjournals.org

A water-soluble derivative of 4-oxo-4-HPR, sodium 4-carboxymethoxyimino-(4-HPR) , was developed to improve bioavailability. This analogue was shown to preserve the dual mechanism of action of its parent compound, 4-oxo-4-HPR. It induces apoptosis through the ROS-JNK signaling cascade and also causes mitotic arrest by targeting microtubules. frontiersin.orgresearchgate.net

互动数据表

CompoundPrimary Mechanism(s) of ActionKey Cellular EffectsReceptor Dependence
This compound (4-HPR)ROS generation, induction of apoptosis. oup.complos.orgIncreases intracellular ceramide, activates JNK pathway. aacrjournals.orgplos.orgoup.comLargely receptor-independent for apoptosis. nih.govaacrjournals.orgoup.com
4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR)Dual mechanism: ROS generation and inhibition of tubulin polymerization. plos.orgfrontiersin.orgaacrjournals.orgInduces apoptosis, causes marked G2-M cell cycle arrest, formation of multipolar spindles. aacrjournals.orgplos.orgaacrjournals.orgReceptor-independent. aacrjournals.org
N-(4-methoxyphenyl)retinamide (4-MPR)Weak cell growth inhibition. aacrjournals.orgaacrjournals.orgInduces some cell growth inhibition at high concentrations. aacrjournals.orgReceptor-independent. aacrjournals.orgaacrjournals.org
Sodium 4-carboxymethoxyimino-(4-HPR)Dual mechanism: ROS generation and inhibition of tubulin polymerization. frontiersin.orgresearchgate.netInduces apoptosis and mitotic arrest. frontiersin.orgNot explicitly detailed, but acts similarly to 4-oxo-4-HPR.

Comparison with Other Phenylretinamide Analogues

The exploration of other synthetic phenylretinamide analogues has revealed further diversity in their mechanisms of action. The presence and position of charged groups, such as hydroxyl or carboxyl residues, on the terminal phenylamine ring play a crucial role in determining whether the compound's effects are dependent on nuclear retinoid receptors. aacrjournals.org

Analogues with charged groups, such as N-(2-hydroxyphenyl)retinamide (2-HPR) and N-(2-carboxyphenyl)retinamide (2-CPR) , have been shown to induce differentiation and G1 cell cycle accumulation in a receptor-dependent manner, an effect not seen with analogues lacking these charged groups, like 4-MPR. aacrjournals.org However, all these novel phenylretinamides, including 4-HPR, can induce cell death and suppress proliferation through receptor-independent mechanisms, particularly at higher concentrations. aacrjournals.orgaacrjournals.org

Notably, some analogues have demonstrated greater potency than the parent this compound in specific contexts. For instance, 2-CPR was found to be significantly more potent than 4-HPR in inhibiting the growth of certain human head and neck cancer cell lines. aacrjournals.org In studies on BRCA1-mutated breast cancer cells, 4-HPR was the most potent among a series of phenylretinamides, with its apoptotic effect correlating with increased nitric oxide (NO) production. oup.com Other analogues like 2-HPR, 3-HPR, 4-CPR, and 4-MPR showed no significant inhibitory activity in this specific cell line. oup.com

This highlights that subtle structural changes among the analogues can lead to significant differences in their biological activity and primary mechanisms of action, offering opportunities to develop retinoids with enhanced potency and selectivity for specific cancer types.

互动数据表

AnalogueKey Differentiating Mechanism/ActivityObserved Effect in ResearchReceptor Dependence
N-(2-carboxyphenyl)retinamide (2-CPR)Higher potency in specific cancer types. aacrjournals.orgMore active than 4-HPR in inhibiting growth of some head and neck cancer cell lines. aacrjournals.orgCan induce receptor-dependent differentiation. aacrjournals.org
N-(2-hydroxyphenyl)retinamide (2-HPR)Induction of differentiation. aacrjournals.orgShowed no significant inhibitory activity against HCC1937 breast cancer cells. oup.comCan induce receptor-dependent differentiation. aacrjournals.org
N-(4-carboxyphenyl)retinamide (4-CPR)Variable activity depending on cell type.Showed no significant inhibitory activity against HCC1937 breast cancer cells. oup.comCan induce receptor-dependent differentiation. aacrjournals.org
This compound (4-HPR)Induction of apoptosis via nitric oxide (NO) production in specific cell lines. oup.comMost potent of the tested phenylretinamides against BRCA1-mutated breast cancer cells. oup.comReceptor-independent for this NO-mediated apoptosis. oup.com

Preclinical Research Paradigms and Methodologies for N Phenylretinamide Assessment

In Vitro Cellular Research Models

In vitro studies using cultured cell lines have been instrumental in characterizing the cellular and molecular effects of N-Phenylretinamide.

Cultured Cell Lines Representing Various Malignancies

This compound has demonstrated significant activity against a broad spectrum of cancer cell lines, including those derived from breast, bladder, lung, hematologic, oral, neuroblastoma, and ovarian cancers.

Breast Cancer: In BRCA1-mutated breast cancer cell lines, both human (HCC1937) and murine (W0069, W525), this compound has been shown to induce apoptosis. nih.gov Its efficacy in these models suggests a potential role in managing cancers associated with BRCA1 mutations. nih.gov A study comparing various phenylretinamides found N-(4-Hydroxyphenyl)retinamide to be particularly potent in inhibiting the growth of HCC1937 breast cancer cells. nih.govoup.com The mechanism of action in these cells appears to be linked to the induction of nitric oxide (NO) production. nih.govoup.com

Bladder Cancer: Studies on human bladder transitional cell carcinoma (TCC) cell lines of varying grades (RT4, UM-UC9, UM-UC10, and UM-UC14) have shown that this compound and its analogs can reduce cell number, alter the cell cycle, and induce apoptosis. aacrjournals.orgnih.gov Notably, N-(3-hydroxyphenyl)retinamide demonstrated greater growth inhibition than this compound in all tested bladder cancer cell lines. aacrjournals.orgnih.gov The response to phenylretinamides did not appear to correlate with the histological grade of the tumor from which the cell lines were derived. aacrjournals.org

Lung Cancer: Research has indicated that certain phenylretinamide analogs, such as N-(2-carboxyphenyl)retinamide, are more potent than this compound in inducing apoptosis in at least one lung cancer cell line. oup.com The proteomic profiles of lung adenocarcinoma (A549) and squamous carcinoma (SW900) cell lines have been studied to understand their specific biological processes, which could inform targeted therapies. nih.gov

Hematologic Malignancies: this compound has been found to induce apoptosis in malignant hematopoietic cell lines, including those that are resistant to retinoic acid. aacrjournals.org This suggests a distinct mechanism of action compared to other retinoids.

Oral Cancer: In oral squamous carcinoma cells, N-(2-carboxyphenyl)retinamide has shown more potent apoptotic effects than this compound. oup.com The chemopreventive potential of this compound has also been noted in the context of oral carcinogenesis. aacrjournals.org

Neuroblastoma: this compound is a potent inducer of apoptosis in human neuroblastoma cells and shows high activity against cell lines resistant to retinoic acid. kulturkaufhaus.deaacrjournals.org Studies under hypoxic conditions have explored the cytotoxic effects of this compound and its metabolites in neuroblastoma cell lines. researchgate.net

Ovarian Cancer: The antiproliferative action of this compound in ovarian cancer cells has been associated with the expression of retinoic acid receptor β (RARβ). aacrjournals.org Research in ovarian cancer cell lines under physiological hypoxia has demonstrated the cytotoxic activity of this compound and its metabolite, 4-oxo-N-(4-hydroxyphenyl)retinamide. researchgate.net

Table 1: In Vitro Activity of this compound and Analogs in Various Cancer Cell Lines

Cancer Type Cell Line(s) Key Findings Reference(s)
Breast HCC1937, W0069, W525 This compound induces apoptosis, linked to nitric oxide production. nih.govoup.com oup.com, nih.gov
Bladder RT4, UM-UC9, UM-UC10, UM-UC14 Phenylretinamides reduce cell number and induce apoptosis. aacrjournals.orgnih.gov N-(3-hydroxyphenyl)retinamide shows high activity. aacrjournals.orgnih.gov aacrjournals.org, nih.gov
Lung Not specified N-(2-carboxyphenyl)retinamide is more potent than this compound in inducing apoptosis in some cell lines. oup.com oup.com
Oral Not specified N-(2-carboxyphenyl)retinamide is more potent than this compound in inducing apoptosis. oup.com oup.com
Neuroblastoma Not specified Potent inducer of apoptosis, even in retinoic acid-resistant cells. kulturkaufhaus.deaacrjournals.org kulturkaufhaus.de, aacrjournals.org

| Ovarian | Not specified | Antiproliferative action linked to RARβ expression. aacrjournals.org Cytotoxic activity observed under hypoxia. researchgate.net | aacrjournals.org, researchgate.net |

Studies in Wild-Type and Retinoid Receptor-Null Cell Systems

To understand the dependency of this compound's effects on nuclear retinoid receptors, studies have been conducted in cell systems with and without functional retinoid receptors.

Research using F9 murine embryonal carcinoma cells, which include wild-type (F9-WT) and mutant cells lacking retinoid X receptor α and retinoic acid receptor γ (F9-KO), has revealed two distinct effects of phenylretinamides. aacrjournals.org A rapid, dose-dependent inhibition of cell growth was observed in both F9-WT and F9-KO cells, indicating a receptor-independent mechanism. aacrjournals.orgnih.gov Conversely, a slower induction of differentiation and accumulation of cells in the G1 phase of the cell cycle was only seen in F9-WT cells, suggesting this effect is receptor-dependent. aacrjournals.orgnih.gov

Investigation of this compound Activity under Varying Environmental Conditions (e.g., Hypoxia)

The tumor microenvironment, including conditions like hypoxia (low oxygen), can influence the effectiveness of anticancer agents. The activity of this compound and its metabolites has been evaluated under such conditions.

In a study involving T-cell lymphoma, neuroblastoma, and ovarian cancer cell lines cultured in physiological hypoxia (5% O2), this compound demonstrated significant cytotoxicity. researchgate.net Its metabolite, 4-oxo-N-(4-hydroxyphenyl)retinamide, showed comparable cytotoxic and pharmacodynamic activity. researchgate.net Another metabolite, N-(4-methoxyphenyl)retinamide (4-MPR), was not cytotoxic under these conditions. researchgate.net These results highlight the importance of considering the tumor microenvironment when evaluating the preclinical activity of this compound. researchgate.net

In Vivo Animal Model Systems

In vivo animal models are crucial for assessing the systemic efficacy and chemopreventive potential of this compound in a whole-organism context.

Chemically-Induced Carcinogenesis Models

Chemically-induced carcinogenesis models, where tumors are initiated by exposure to specific chemical carcinogens, have been widely used to test the chemopreventive effects of this compound.

Mouse Skin Two-Stage Carcinogenesis: This model involves the initiation of skin tumors with a carcinogen like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), followed by promotion with an agent such as 12-O-tetradecanoylphorbol-13-acetate (TPA). aacrjournals.orgnih.gov Topical application of this compound has been shown to suppress tumor formation in this model. aacrjournals.org Interestingly, the tumor-suppressive effects of this compound and its metabolite, 4-MPR, were sustained even after treatment was discontinued, an effect not observed with all-trans retinoic acid (ATRA). aacrjournals.org This suggests a potentially durable chemopreventive effect. Studies in SENCAR mice, a strain susceptible to skin carcinogenesis, have also supported the use of this model for evaluating phenylretinamides as tumor suppressors. nih.gov

DMBA-induced Mammary Carcinogenesis: The 7,12-dimethylbenz[a]anthracene (DMBA)-induced mammary carcinogenesis model in rats is another key model for studying breast cancer chemoprevention. nih.gov this compound has been identified as an effective agent in this model, which develops estrogen receptor-positive (ER+) tumors, mirroring a common subtype of human breast cancer. nih.gov This model has a strong track record of correctly identifying agents with human cancer preventive activity. nih.gov

Table 2: Efficacy of this compound in Chemically-Induced Carcinogenesis Models

Model Carcinogen Key Findings Reference(s)
Mouse Skin Two-Stage Carcinogenesis DMBA/TPA Topical this compound suppresses tumor formation with sustained effects. aacrjournals.org aacrjournals.org

| DMBA-induced Mammary Carcinogenesis | DMBA | this compound shows chemopreventive activity against ER+ mammary tumors. nih.gov | nih.gov |

Genetically Engineered Animal Models in Carcinogenesis Research

Genetically engineered mouse models (GEMMs), which carry specific genetic alterations that predispose them to cancer, offer a more sophisticated platform to study carcinogenesis in a context that can more closely mimic human disease. embopress.orgnih.gov

While specific studies detailing the use of this compound in GEMMs are less prevalent in the provided context, these models are invaluable for cancer research. embopress.orgnih.gov For instance, a GEMM for breast cancer involving BRCA1 and p53 knockouts has been developed to model human BRCA1-mutation-associated cancer. nih.gov Given the in vitro efficacy of this compound in BRCA1-mutated cells, such a model would be highly relevant for further in vivo evaluation. nih.govoup.comnih.gov GEMMs allow for the study of de novo tumor development in an immune-proficient microenvironment, providing insights into tumor initiation, progression, and metastasis. embopress.org

Studies on Systemic Effects in Animal Models

Animal models are crucial for understanding the systemic effects of this compound in a complex biological system. These studies, while not focused on toxicity, provide valuable insights into how the compound is distributed, metabolized, and how it affects various organ systems and disease processes.

While detailed systemic effects are broad, a key area of investigation has been in the context of various disease models. For instance, in cancer research, animal models are used to determine the efficacy of this compound in inhibiting tumor growth and metastasis. These studies often involve the administration of the compound to rodents (mice or rats) that have been induced to develop tumors or have been implanted with cancer cells. The systemic effects are then evaluated by measuring tumor size, and weight, and examining distant organs for signs of metastasis.

Similarly, in the context of other diseases, animal models help to understand the broader physiological impact of this compound. It's important to note that the translation of findings from animal models to humans is not always direct, as there can be significant interspecies differences in metabolism and physiological responses. nih.govnih.gov

Advanced Methodological Approaches

A suite of sophisticated in vitro techniques is employed to dissect the cellular and molecular mechanisms of this compound. These methods allow for a detailed analysis of its effects on cell behavior and signaling pathways.

To quantify the impact of this compound on cell survival and growth, researchers utilize various assays. These assays are fundamental in determining the compound's cytostatic or cytotoxic potential.

Cell Counting: The most direct method involves manually or automatically counting the number of viable cells after treatment with this compound. This provides a straightforward measure of cell population growth over time.

MTS/MTT Assays: These are colorimetric assays that measure the metabolic activity of cells, which is often proportional to the number of viable cells. promega.comnih.gov In the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, mitochondrial dehydrogenases of living cells reduce the yellow tetrazolium salt to a purple formazan (B1609692) product. abcam.com The amount of formazan is then quantified spectrophotometrically, providing an indication of cell viability. nih.govabcam.com The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a similar, more recent method that produces a water-soluble formazan, simplifying the procedure. promega.com It should be noted that certain compounds can interfere with these assays, potentially leading to an over or underestimation of cell viability. plos.org

Below is an interactive table summarizing common cell viability and proliferation assays:

Assay NamePrincipleDetection Method
Cell Counting Direct enumeration of cells.Microscopy, Automated Cell Counters
MTT Assay Enzymatic reduction of MTT to formazan by viable cells. abcam.comSpectrophotometry
MTS Assay Enzymatic reduction of MTS to a soluble formazan by viable cells. promega.comSpectrophotometry

Apoptosis, or programmed cell death, is a key mechanism by which this compound is thought to exert its effects. Several techniques are used to detect and quantify apoptosis in treated cells. sigmaaldrich.com

Dual Stain Assays: These assays often use a combination of fluorescent dyes to distinguish between live, apoptotic, and necrotic cells. For example, a combination of Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in early apoptotic cells) and a viability dye like propidium (B1200493) iodide (PI) can differentiate between different cell populations.

TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. sigmaaldrich.comnih.gov This method enzymatically labels the free 3'-OH ends of DNA fragments, which can then be visualized by fluorescence microscopy or quantified by flow cytometry. nih.govpromega.com.au It's often used in conjunction with other apoptosis markers to increase specificity, as DNA fragmentation can also occur during necrosis.

Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic process. nih.gov Assays are available to measure the activity of specific caspases, such as caspase-3, which is a key executioner caspase. promega.com.aunih.gov These assays often use a substrate that, when cleaved by the active caspase, produces a fluorescent or colorimetric signal.

Here is an interactive table summarizing common apoptosis detection techniques:

TechniquePrincipleStage of Apoptosis Detected
Dual Stain (e.g., Annexin V/PI) Detects translocation of phosphatidylserine and membrane integrity. sigmaaldrich.comEarly to Late
TUNEL Assay Detects DNA fragmentation. sigmaaldrich.comnih.govLate sigmaaldrich.com
Caspase Activity Assays Measures the activity of key apoptotic enzymes. promega.com.aunih.govMid to Late sigmaaldrich.com

Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). thermofisher.comthermofisher.com Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is proportional to the DNA content. thermofisher.comthermofisher.com By analyzing a large population of cells, a histogram of DNA content can be generated, revealing the percentage of cells in each phase. This allows researchers to determine if this compound induces cell cycle arrest at a specific checkpoint. researchgate.netflowcytometry-embl.de The use of specific markers like Ki-67 can further distinguish between resting (G0) and proliferating (G1) cells. nih.gov

To understand the molecular pathways affected by this compound, researchers analyze changes in gene and protein expression.

Microarray and RT-qPCR: DNA microarrays allow for the simultaneous analysis of the expression levels of thousands of genes. bio-rad.com This provides a broad overview of the genetic changes induced by the compound. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is then often used to validate the findings from microarrays for specific genes of interest. nih.gov RT-qPCR is a highly sensitive and specific method for quantifying mRNA levels. gene-quantification.deqiagen.com

Western Blotting: This technique is used to detect and quantify specific proteins in a cell lysate. researchgate.net Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest. bio-rad.com Western blotting can confirm whether changes in gene expression observed by microarray or RT-qPCR translate to changes at the protein level. researchgate.net

Advanced microscopy techniques provide high-resolution visualization of the subcellular effects of this compound. mdpi.com

Confocal and Fluorescence Microscopy: These techniques use fluorescent probes to label specific cellular components, such as the nucleus, mitochondria, or cytoskeleton. frontiersin.org This allows for the visualization of morphological changes, protein localization, and the dynamics of cellular processes in response to treatment. halolabs.com

Super-Resolution Microscopy: Techniques like Stimulated Emission Depletion (STED) microscopy and Single-Molecule Localization Microscopy (SMLM) overcome the diffraction limit of conventional light microscopy, enabling the visualization of cellular structures at the nanoscale. frontiersin.orgnumberanalytics.com

Live-Cell Imaging: This involves observing living cells over time using microscopy, providing dynamic information about cellular processes affected by this compound. halolabs.com Techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) can provide insights into the cellular microenvironment. frontiersin.orgbitsathy.ac.in

Biochemical and Biophysical Methods for Target Interaction Studies

The characterization of the interaction between a small molecule and its biological targets is fundamental to understanding its mechanism of action. For this compound, a synthetic retinoid, a suite of biochemical and biophysical methods is employed to identify binding partners, quantify binding affinity, and elucidate the thermodynamics of these interactions. These techniques provide critical insights into how this compound engages with cellular components, such as nuclear receptors and binding proteins, which mediate the physiological effects of retinoids.

These methods can be broadly categorized into in-vitro techniques using purified components and cell-based assays that probe interactions within a more physiological context. In-vitro methods offer precise, quantitative data on direct binding events, while cellular assays confirm target engagement in the complex intracellular environment.

Fluorescence-Based Assays

Fluorescence spectroscopy is a versatile and sensitive technique used to monitor the binding of a ligand to a protein. nih.govunito.it The method relies on changes in the fluorescence properties of either the protein's intrinsic fluorophores (like tryptophan and tyrosine) or an extrinsic fluorescent probe upon ligand binding. mdpi.com When this compound binds to a target protein, it can alter the local environment of these fluorophores, leading to a change in fluorescence intensity, a shift in the emission maximum wavelength, or a change in fluorescence polarization or anisotropy. nih.gov

For retinoid-binding proteins, which often contain tryptophan residues in their binding pockets, the binding of a ligand like a retinoid can quench the intrinsic protein fluorescence. nih.gov By titrating the protein with increasing concentrations of the ligand and monitoring the decrease in fluorescence, a binding curve can be generated to calculate the dissociation constant (Kd), a measure of binding affinity. For instance, fluorometric titration has been successfully used to measure the subnanomolar binding affinities of retinoic acid for cellular retinoic acid-binding proteins (CRABPs). mdpi.com Studies on the cellular retinoic acid-binding protein I (CRABP I) have utilized the intrinsic fluorescence of tryptophan to study conformational changes induced by various factors. nih.gov Similarly, fluorescence anisotropy, which measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner, has been used to characterize the interaction between retinoid receptors and transcriptional coactivators. nih.gov

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is considered a gold standard for characterizing biomolecular interactions, as it directly measures the heat released or absorbed during a binding event. nih.govmpg.de This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka, the inverse of Kd), the binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. mdpi.comharvard.edu

In a typical ITC experiment to assess this compound, a solution of the compound would be titrated into a sample cell containing the purified target protein. The resulting heat changes are measured after each injection. The data are then fit to a binding model to extract the thermodynamic parameters. mpg.de A negative ΔH indicates an exothermic reaction, often driven by hydrogen bonding or van der Waals interactions, while a positive ΔS suggests that the interaction is driven by the hydrophobic effect. This detailed thermodynamic information is invaluable for understanding the forces that drive the binding of this compound to its targets. ITC is a label-free method that can be used to study a wide range of interactions, including those involving proteins, DNA, lipids, and small molecules. mdpi.comnih.gov

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring molecular interactions. mdpi.comwashington.edu The method involves immobilizing one interacting partner (the ligand, e.g., a target protein) onto a sensor chip with a thin metal film, while the other partner (the analyte, e.g., this compound) flows over the surface. nih.gov Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. nist.gov

This technique provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka). plos.org SPR is highly sensitive and can be used to analyze interactions with a wide range of affinities. mpg.de It is particularly useful for comparing the binding of different analogs to a target, allowing for the generation of structure-activity relationship (SAR) data. For example, SPR could be used to directly compare the binding kinetics of this compound and its metabolites to Retinoic Acid Receptors (RARs) immobilized on a sensor chip.

RetinoidTarget ProteinMethodBinding Affinity (Kd)Citation
all-trans-Retinoic AcidCRABP1Stopped-Flow Fluorescence4.7 nM mdpi.com
all-trans-Retinoic AcidCRABP2Stopped-Flow Fluorescence7.6 nM mdpi.com
all-trans-Retinoic AcidRAR-α / RAR-βNot Specified~6 - 8 nM sci-hub.se
N-(4-hydroxyphenyl)retinamide (4-HPR)Retinoic Acid Receptors (RARs)Competitive Binding AssayBinds with 15% of the affinity of all-trans-Retinoic Acid nih.gov
N-(4-hydroxyphenyl)retinamide (4-HPR)Serum Retinol Binding Protein (RBP)Competitive Binding AssayBinds (Specific Kd not reported) nih.gov
N-(4-hydroxyphenyl)retinamide (4-HPR)CRBP / CRABPCompetitive Binding AssayNo binding affinity observed nih.gov
This compoundSerum Retinol Binding Protein (RBP)Competitive Binding AssayNo binding affinity observed nih.govresearchgate.net

Cell-Based Target Engagement Assays

While in-vitro methods are powerful, confirming that a compound engages its target within the complex environment of a living cell is crucial.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a biophysical method used to assess the engagement of a compound with its target protein in intact cells or tissue lysates. elrig.orgwikipedia.orgnih.gov The principle is based on ligand-induced thermal stabilization; the binding of a small molecule like this compound to its target protein typically increases the protein's resistance to heat-induced denaturation. mdpi.com

In a CETSA experiment, cells are treated with the compound or a vehicle control and then heated to various temperatures. eubopen.org After heating, the cells are lysed, and the aggregated proteins are separated from the soluble fraction. The amount of remaining soluble target protein at each temperature is then quantified, often by Western blotting. nih.gov A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates direct binding and target engagement. elrig.org This method is invaluable as it does not require any modification of the compound and provides evidence of target binding in a physiological context. mdpi.com

Drug Affinity Responsive Target Stability (DARTS)

Drug Affinity Responsive Target Stability (DARTS) is another method used to identify and validate drug-protein interactions in a native cellular environment. creative-proteomics.comcreative-biolabs.comnih.gov This technique leverages the principle that a protein, when bound to a small molecule ligand, often becomes more resistant to proteolysis (digestion by proteases). springernature.comnih.gov

The DARTS workflow involves incubating cell lysates with the compound of interest (e.g., this compound) or a control, followed by limited digestion with a protease like pronase or thermolysin. nih.gov Proteins that are stabilized by binding to the compound will be protected from digestion, while unbound proteins will be degraded. The samples are then analyzed by SDS-PAGE and protein staining or Western blotting. Protein bands that are present or more intense in the compound-treated sample compared to the control represent potential binding targets. creative-proteomics.com DARTS is particularly advantageous for unbiased target identification as it does not require labeling or modification of the small molecule. nih.gov

Future Directions in N Phenylretinamide Academic Research

Exploration of Novel Molecular Targets and Pathways

Future research is set to move beyond the well-established retinoic acid receptor (RAR) and retinoid X receptor (RXR) pathways to identify and characterize novel molecular targets for N-Phenylretinamide and its analogues. aacrjournals.orgbioscientifica.com A significant body of evidence suggests that these compounds exert biological effects through mechanisms independent of these nuclear receptors. aacrjournals.org

Key areas of exploration include:

Nuclear Factor-kappaB (NF-κB) Pathway: this compound has been shown to suppress both inducible and constitutive NF-κB activation. researchgate.net It appears to achieve this by inhibiting the activation of IκBα kinase (IKK), which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. researchgate.net This interference with a central regulator of inflammation, cell survival, and proliferation represents a critical non-classical pathway for its antitumor effects.

Sphingolipid Metabolism: A pivotal area of future research is the compound's role in modulating sphingolipid metabolism. Studies have shown that this compound can lead to an accumulation of ceramides (B1148491) or dihydroceramides in tumor cells. mdpi.commedkoo.com This is achieved by inhibiting the enzyme dihydroceramide (B1258172) desaturase (DEGS), which blocks the conversion of dihydroceramide to ceramide, leading to cellular stress and promotion of apoptosis and autophagy. mdpi.com

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): There is evidence that this compound can activate the transcription of genes responsive to PPARγ, a nuclear receptor involved in lipid metabolism and cell differentiation. researchgate.net Further investigation into this interaction could reveal new therapeutic applications.

Receptor-Independent Growth Inhibition: Studies using cell lines lacking functional retinoid receptors have demonstrated that this compound and some of its analogues can induce cell growth inhibition and apoptosis, confirming the existence of receptor-independent mechanisms. aacrjournals.org Elucidating the specific proteins and signaling cascades involved in these effects is a primary goal for future research.

Novel Molecular Target/PathwayObserved Effect of this compoundPotential Downstream Consequences
NF-κB Pathway Inhibition of IκBα kinase (IKK) and suppression of NF-κB activation. researchgate.netReduced inflammation, decreased cell proliferation and survival, inhibition of invasion and metastasis. researchgate.net
Sphingolipid Metabolism (DEGS) Inhibition of dihydroceramide desaturase (DEGS), leading to dihydroceramide accumulation. mdpi.comInduction of apoptosis, autophagy, and cell cycle arrest. mdpi.com
PPARγ Activation of PPARγ-responsive genes. researchgate.netModulation of lipid metabolism, induction of cell differentiation.
Receptor-Independent Apoptosis Induction of cell death in retinoid receptor-negative cell lines. aacrjournals.orgBroadened therapeutic potential for retinoid-resistant cancers.

Development of New Analogues with Enhanced Specificity

A significant future direction involves the rational design and synthesis of new this compound analogues. The goal is to develop compounds with improved pharmacological profiles, such as enhanced specificity for novel targets, greater efficacy, or the ability to bypass resistance mechanisms. aacrjournals.orgresearchgate.net

Research in this area is focused on modifying the terminal phenylamine ring of the this compound molecule. aacrjournals.org By adding or altering functional groups such as hydroxyl (-OH), carboxyl (-COOH), or methoxyl (-OCH3) residues, researchers aim to fine-tune the biological activity of the resulting analogues. aacrjournals.org

For instance, studies have compared the activity of N-(4-hydroxyphenyl)retinamide (4-HPR) with analogues like N-(2-hydroxyphenyl)retinamide (2-HPR) and N-(4-methoxyphenyl)retinamide (4-MPR). aacrjournals.org These investigations have revealed that certain biological effects are dependent on the presence of charged groups on the phenylamine ring. Analogues with hydroxyl or carboxyl groups were found to induce receptor-dependent differentiation, while an analogue like 4-MPR, which lacks this charged group, primarily acted through receptor-independent growth inhibition. aacrjournals.org This separation of effects is crucial for developing drugs that target specific pathways.

The development of these novel phenylretinamides supports continued investigation into their potential as highly targeted therapeutic agents. aacrjournals.org

Integration with Emerging Research Methodologies

To fully understand the complex mechanisms of this compound, future research must integrate emerging methodologies from systems biology and biotechnology. nih.govresearchgate.net These advanced techniques will allow for a more holistic view of the compound's effects on cellular processes.

Genomics and Transcriptomics: High-throughput sequencing technologies (e.g., RNA-Seq) can be used to generate comprehensive profiles of gene expression changes in cells following treatment with this compound. This can help identify entire pathways that are modulated, rather than single genes, and uncover novel targets and mechanisms of action. dur.ac.uk

Proteomics: Techniques like mass spectrometry can be employed to quantify global changes in protein expression and post-translational modifications. This is crucial for understanding how this compound affects cellular signaling, as many of its effects are mediated by changes in protein phosphorylation and stability, such as the inhibition of IκBα phosphorylation. researchgate.netplos.org

Metabolomics: Given the known impact of this compound on sphingolipid metabolism, metabolomic approaches can provide a detailed snapshot of the changes in cellular metabolites. mdpi.com This can help to precisely map the metabolic rewiring induced by the compound and identify biomarkers of response.

Computational Biology and Modeling: Integrating data from genomic, proteomic, and metabolomic studies requires sophisticated computational tools. nih.gov Predictive modeling can help to simulate the effects of this compound on cellular networks, generate new hypotheses for experimental validation, and aid in the rational design of new analogues with desired properties. researchgate.net

Unraveling Complex Interaction Networks at the Systemic Level

A paradigm shift in this compound research involves moving from a single-target focus to a network-based understanding of its action. d-nb.info The biological effects of any compound are rarely the result of interacting with a single protein but rather stem from perturbing a complex web of molecular interactions. d-nb.infonih.gov Future research will focus on mapping the protein-protein interaction (PPI) networks that are influenced by this compound.

By employing techniques such as yeast two-hybrid screens, affinity purification coupled with mass spectrometry, and computational prediction algorithms, researchers can build comprehensive maps of the proteins that physically interact with this compound's primary targets. plos.orgd-nb.info This network-level analysis can:

Identify Hub Proteins: Pinpoint critical nodes within the interaction network that, when modulated by this compound, have widespread downstream effects. plos.org

Reveal Crosstalk Between Pathways: Elucidate how the compound's effect on one pathway (e.g., retinoid signaling) influences others (e.g., NF-κB or cell survival pathways). nih.gov

Predict Off-Target Effects and Synergy: Understand the broader cellular machinery affected by the drug, which can help in predicting potential polypharmacological effects or identifying opportunities for synergistic combination therapies. plos.org

Characterizing the activation-inhibition relationships within these networks will provide a deeper understanding of the systemic biological functions modulated by this compound. nih.gov This systems-level perspective is critical for translating basic research findings into more effective and targeted clinical strategies.

Q & A

Q. How should researchers design dose-ranging studies for this compound to ensure reproducibility?

  • Methodological Answer : Dose selection should follow preclinical guidelines, incorporating logarithmic scaling (e.g., 0.1–100 µM in vitro; 5–50 mg/kg in vivo). Include positive controls (e.g., all-trans retinoic acid) and account for solvent toxicity (e.g., DMSO concentrations ≤0.1%). Statistical power analysis (α=0.05, β=0.2) ensures adequate sample sizes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across different cancer types?

  • Methodological Answer : Conduct a systematic review with PRISMA guidelines to assess study heterogeneity (e.g., model systems, dosing regimens). Apply meta-analysis tools to calculate pooled effect sizes and evaluate bias via funnel plots. Explore covariates like tumor microenvironment differences using subgroup analyses. False discovery rate (FDR) correction (e.g., Benjamini-Hochberg method) mitigates Type I errors in multi-comparison datasets .

Q. What considerations are critical when optimizing this compound’s bioavailability for translational research?

  • Methodological Answer : Assess pharmacokinetic parameters (Cmax, AUC, t1/2) using LC-MS/MS in plasma/tissue samples. Employ lipid-based nanoformulations to enhance solubility and reduce hepatic first-pass metabolism. Validate bioavailability improvements via comparative studies with unmodified compounds, ensuring adherence to NIH preclinical reporting standards .

Q. How should researchers design experiments to evaluate this compound’s off-target effects in non-cancerous tissues?

  • Methodological Answer : Utilize high-content screening (HCS) in primary cell lines (e.g., hepatocytes, cardiomyocytes) to assess cytotoxicity and mitochondrial stress. Transcriptomic profiling (RNA-seq) identifies unintended pathway activation. Dose-escalation studies with histopathological analysis in rodent models are essential. Data must include confidence intervals for risk-benefit ratios .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with chemotherapeutics?

  • Methodological Answer : Apply the Chou-Talalay combination index (CI) method, where CI <1 indicates synergy. Validate results with Bliss independence models and dose-reduction matrices. Report synergistic mechanisms (e.g., apoptosis potentiation) using pathway enrichment analysis (KEGG/GO). Ensure raw data deposition in public repositories (e.g., Gene Expression Omnibus) .

Q. How can researchers validate this compound’s epigenetic modulation claims in peer-reviewed studies?

  • Methodological Answer : Perform chromatin immunoprecipitation (ChIP-seq) for histone modification markers (e.g., H3K27ac). Compare methylation patterns via bisulfite sequencing in treated vs. control cells. Replicate findings in independent cohorts and use CRISPR-Cas9 knockouts to confirm target gene involvement. Include negative controls for antibody specificity .

Ethical & Reproducibility Standards

Q. What ethical frameworks ensure responsible reporting of this compound’s preclinical safety data?

  • Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design. Adhere to ARRIVE 2.0 guidelines for animal research transparency. Disclose conflicts of interest and obtain institutional review board (IRB) approval for human-derived cell lines. Publish negative results to avoid publication bias .

Q. How can researchers enhance reproducibility when sharing this compound datasets?

  • Methodological Answer : Provide raw spectra (NMR, HPLC), experimental protocols in electronic lab notebooks (ELNs), and code for statistical analyses (R/Python scripts). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition. Cross-validate findings with orthogonal assays (e.g., siRNA knockdown alongside pharmacological inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.